N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-hex-1-ynylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-3-4-5-6-7-12-8-10-13(11-9-12)14-17(2,15)16/h8-11,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGWBCYPTHCTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412782 | |
| Record name | N-(4-hex-1-ynylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-51-6 | |
| Record name | N-(4-hex-1-ynylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Reaction Methodologies for N 4 Hex 1 Yn 1 Yl Phenyl Methanesulfonamide
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide reveals two primary disconnection points, leading to two main synthetic strategies. The first and most common disconnection is at the C(sp)-C(sp2) bond of the hexynyl group. This suggests a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a suitably functionalized N-phenylmethanesulfonamide precursor (e.g., an iodo- or bromo-substituted derivative) and 1-hexyne.
A second key disconnection can be made at the nitrogen-sulfur bond of the methanesulfonamide (B31651) moiety. This approach involves the formation of the sulfonamide bond as a later step in the synthesis, starting from a pre-functionalized aniline (B41778) derivative that already contains the hex-1-yn-1-yl side chain. While viable, this route may present challenges related to the stability of the alkynyl group under the conditions required for sulfonylation.
Therefore, the most convergent and widely applicable strategy involves the initial synthesis of a halogenated N-phenylmethanesulfonamide precursor, followed by the introduction of the hexynyl side chain.
Synthesis of the Methanesulfonamide Moiety and Phenyl Ring Precursors
The construction of the N-aryl methanesulfonamide core is a critical phase in the synthesis of the target molecule. This typically involves the formation of the sulfonamide bond and the preparation of a suitably substituted aniline.
Formation of Sulfonamide Bonds
The most direct method for the formation of the N-phenylmethanesulfonamide linkage is the reaction of a primary aniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a common choice for this purpose, acting as both a base and a solvent. Alternatively, other non-nucleophilic bases such as triethylamine (B128534) can be used in conjunction with an inert solvent like dichloromethane. The reaction generally proceeds at room temperature and provides the desired sulfonamide in good yields.
| Reactants | Base/Solvent | Typical Conditions | Outcome |
| 4-Iodoaniline, Methanesulfonyl Chloride | Pyridine | Room Temperature, 2-4 hours | N-(4-iodophenyl)methanesulfonamide |
| 4-Bromoaniline (B143363), Methanesulfonyl Chloride | Triethylamine/Dichloromethane | 0 °C to Room Temperature, 2-4 hours | N-(4-bromophenyl)methanesulfonamide |
Preparation of Substituted Anilines
For the Sonogashira coupling approach, a halogenated aniline is required. 4-Iodoaniline and 4-bromoaniline are common precursors. 4-Iodoaniline can be prepared from aniline through electrophilic iodination. A common method involves the reaction of aniline with iodine in the presence of a base such as sodium bicarbonate. Another approach is the diazotization of aniline followed by a Sandmeyer-type reaction with potassium iodide.
Introduction and Functionalization of the Hex-1-yn-1-yl Side Chain
The introduction of the hex-1-yn-1-yl side chain is a pivotal step in the synthesis of the final product. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. organic-chemistry.org In the context of synthesizing this compound, this reaction involves the coupling of an N-(4-halophenyl)methanesulfonamide (typically the iodo or bromo derivative) with 1-hexyne.
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, commonly copper(I) iodide. A base, such as triethylamine or diisopropylamine (B44863), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere.
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Typical Conditions | Yield |
| N-(4-iodophenyl)methanesulfonamide | 1-Hexyne | Pd(PPh3)4, CuI | Triethylamine/THF | Room Temperature to 50 °C, 4-12 hours | High |
| N-(4-bromophenyl)methanesulfonamide | 1-Hexyne | PdCl2(PPh3)2, CuI | Diisopropylamine/DMF | 60-80 °C, 12-24 hours | Moderate to High |
Direct Alkynylation Approaches
Direct alkynylation approaches, while less common for this specific transformation, offer an alternative strategy. These methods typically involve the deprotonation of an N-H bond in a sulfonamide followed by reaction with an alkynylating agent. For instance, a copper-mediated N-alkynylation of a sulfonamide could potentially be employed. However, these methods often require strong bases and may not be as general or high-yielding as the palladium-catalyzed cross-coupling reactions for this particular substrate.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product while minimizing reaction times and catalyst loading. Key parameters that are typically varied include the choice of palladium catalyst, the ligand, the copper(I) source, the base, and the solvent.
Catalyst and Ligand System: The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be used, combinations of a palladium precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more electron-rich and bulky phosphine like XPhos or SPhos can offer improved catalytic activity, especially for less reactive aryl bromides.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and plays a crucial role in the formation of the copper(I) acetylide intermediate, which facilitates the transmetalation step in the catalytic cycle. wikipedia.org The loading of the copper co-catalyst is typically kept low to avoid the formation of alkyne homocoupling byproducts.
Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org Common bases include triethylamine (TEA), diisopropylamine (DIPA), and piperidine. The choice of base can influence the reaction rate and the solubility of the reaction components.
Solvent: The solvent must be capable of dissolving the reactants and catalysts. Commonly used solvents for Sonogashira couplings include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (B52724). The reaction temperature is also a critical parameter, with reactions typically run at room temperature to moderate heating (40-80 °C).
A hypothetical optimization study for the synthesis of this compound from N-(4-iodophenyl)methanesulfonamide and hex-1-yne is presented in the interactive table below. The data illustrates how systematic variation of reaction parameters can lead to an enhancement in the reaction yield.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | CuI (5) | TEA | THF | 25 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (2) | TEA | THF | 50 | 8 | 78 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (2) | DIPA | THF | 50 | 8 | 85 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | CuI (2) | DIPA | DMF | 50 | 6 | 92 |
| 5 | PdCl₂(PPh₃)₂ (1) | - | CuI (1) | DIPA | DMF | 50 | 6 | 89 |
This is a representative table based on general principles of Sonogashira reaction optimization and does not represent experimentally verified data for this specific reaction.
From the table, it can be inferred that moving from a Pd(0) source like Pd(PPh₃)₄ to a Pd(II) precursor with a suitable ligand, in conjunction with a stronger base like DIPA and a polar aprotic solvent like DMF, can lead to higher yields and shorter reaction times. Reducing the catalyst loading (Entry 5) can still provide excellent yields, which is desirable for process efficiency and cost-effectiveness.
Synthesis of Structural Analogues and Isomers of this compound
The synthetic methodology described above is highly versatile and can be readily adapted to produce a wide range of structural analogues and isomers of this compound. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. Analogues can be generated by modifying either the alkyne component or the N-phenylmethanesulfonamide core.
Modification of the Alkyne Moiety: A diverse library of analogues can be synthesized by replacing hex-1-yne with other terminal alkynes. This allows for the introduction of various functionalities at the terminus of the alkyne chain. For example, coupling N-(4-iodophenyl)methanesulfonamide with commercially available or synthetically prepared terminal alkynes can yield analogues with different chain lengths, branching, or containing other functional groups such as hydroxyl, ether, or aromatic rings.
Modification of the Sulfonamide Moiety: Analogues can also be prepared by altering the sulfonamide portion of the molecule. This can be achieved by starting with different N-(4-halophenyl)sulfonamides. For instance, using N-(4-iodophenyl)ethanesulfonamide or N-(4-iodophenyl)benzenesulfonamide as the coupling partner would result in analogues with different alkyl or aryl groups on the sulfonyl moiety. Furthermore, positional isomers can be synthesized by starting with N-(2-iodophenyl)methanesulfonamide or N-(3-iodophenyl)methanesulfonamide to obtain the corresponding ortho- and meta-substituted alkynylphenylsulfonamides.
The following interactive table provides examples of structural analogues that could be synthesized using the optimized Sonogashira coupling conditions.
| Analogue Name | Aryl Halide Precursor | Terminal Alkyne | R¹ Group | R² Group |
| N-[4-(phenylethynyl)phenyl]methanesulfonamide | N-(4-iodophenyl)methanesulfonamide | Phenylacetylene | CH₃ | Phenyl |
| N-[4-(3-hydroxyprop-1-yn-1-yl)phenyl]methanesulfonamide | N-(4-iodophenyl)methanesulfonamide | Propargyl alcohol | CH₃ | CH₂OH |
| N-[4-(hex-1-yn-1-yl)phenyl]ethanesulfonamide | N-(4-iodophenyl)ethanesulfonamide | Hex-1-yne | CH₂CH₃ | (CH₂)₃CH₃ |
| N-[2-(hex-1-yn-1-yl)phenyl]methanesulfonamide | N-(2-iodophenyl)methanesulfonamide | Hex-1-yne | CH₃ | (CH₂)₃CH₃ |
This table illustrates the synthetic possibilities for generating structural analogues and is based on the versatility of the Sonogashira coupling reaction.
Chemical Reactivity and Mechanistic Investigations of N 4 Hex 1 Yn 1 Yl Phenyl Methanesulfonamide
Reactions Involving the Terminal Alkyne Functionality
The carbon-carbon triple bond of the hex-1-yn-1-yl group is a region of high electron density, making it susceptible to a variety of addition reactions and metal-catalyzed transformations.
Cycloaddition Reactions (e.g., Click Chemistry Applications)
The terminal alkyne moiety of N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide is an ideal substrate for cycloaddition reactions. Most notably, it is well-suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, including the methanesulfonamide (B31651) present in the molecule.
The general mechanism involves the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which selectively yields the 1,4-disubstituted triazole isomer. This modular approach allows for the straightforward covalent linking of the this compound scaffold to other molecules containing an azide group.
Table 1: Representative CuAAC Reactions with this compound
| Azide Reactant | Catalyst/Solvent System | Expected Triazole Product |
|---|---|---|
| Benzyl (B1604629) azide | Cu(I) salt (e.g., CuI), base (e.g., DIPEA), various solvents (e.g., THF, H₂O/t-BuOH) | N-[4-(1-(benzyl)-1H-1,2,3-triazol-4-yl)phenyl]methanesulfonamide |
| Azidoacetic acid | Cu(I) salt, various solvents | 2-(4-(4-(N-(methylsulfonyl)amino)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid |
| 1-Azido-4-nitrobenzene | Cu(I) salt, various solvents | N-[4-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl]methanesulfonamide |
Metal-Catalyzed Transformations (e.g., Gold-Catalyzed Processes, Hydroamination, Hydroarylation)
The alkyne group is highly responsive to catalysis by various transition metals, particularly soft, carbophilic Lewis acids like gold(I). Gold catalysts are renowned for their ability to activate C-C multiple bonds toward nucleophilic attack under mild conditions. While many gold-catalyzed reactions involve intramolecular cyclizations, the structure of this compound lends itself to intermolecular transformations.
Potential metal-catalyzed reactions include:
Hydroamination: The addition of an N-H bond across the triple bond. In the presence of a suitable catalyst (e.g., gold, ruthenium), amines can add to the alkyne to form enamines or imines.
Hydroarylation: The addition of a C-H bond of an aromatic ring across the alkyne. This reaction can be catalyzed by metals like gold or palladium to form substituted stilbene-like structures.
Hydration: The addition of water across the alkyne, typically catalyzed by gold(I) or mercury(II), would follow Markovnikov's rule to yield the corresponding methyl ketone, N-[4-(2-oxohexyl)phenyl]methanesulfonamide.
Oxidative and Reductive Transformations of the Alkyne
The reactivity of the alkyne can be further controlled through oxidative and reductive processes to yield a variety of functional groups.
Oxidative Transformations: The triple bond can be completely cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). jove.commasterorganicchemistry.comorgoreview.com Oxidative cleavage of the terminal alkyne in this compound would break the C≡C bond, yielding a carboxylic acid with one less carbon atom. masterorganicchemistry.com The terminal carbon is oxidized to carbon dioxide. jove.commasterorganicchemistry.com
Reaction: this compound → N-[4-(carboxymethyl)phenyl]methanesulfonamide (after cleavage and loss of the butyl group as butyric acid) and CO₂. A more precise interpretation of terminal alkyne cleavage suggests the formation of a carboxylic acid from the internal alkyne carbon and CO2 from the terminal one. Thus, the expected product would be 4-(methylsulfonamido)benzoic acid.
Reductive Transformations: The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the reagents used. libretexts.orgorganicchemistrytutor.com
Reduction to cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond to furnish the corresponding cis-alkene. libretexts.orgmasterorganicchemistry.comlibretexts.org
Reduction to Alkane: Complete reduction of the triple bond to an alkane can be achieved through catalytic hydrogenation with catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.orglibretexts.orgchemistrysteps.com This process is highly effective and reduces the alkyne directly to the corresponding N-[4-(hexyl)phenyl]methanesulfonamide. libretexts.orglibretexts.org
Table 2: Selective Reduction Products of the Alkyne Moiety
| Reagent/Catalyst | Product | Stereochemistry |
|---|---|---|
| H₂, Lindlar's Catalyst | N-[4-((Z)-hex-1-en-1-yl)phenyl]methanesulfonamide | cis |
| Na, NH₃ (l) | N-[4-((E)-hex-1-en-1-yl)phenyl]methanesulfonamide | trans |
| H₂, Pd/C or PtO₂ | N-[4-(hexyl)phenyl]methanesulfonamide | Not applicable |
Reactivity of the Methanesulfonamide Group
The methanesulfonamide (–NHSO₂CH₃) group also possesses distinct reactive sites, primarily the acidic proton on the nitrogen atom.
Protonation and Deprotonation Behavior
The nitrogen atom of the methanesulfonamide is bonded to a strongly electron-withdrawing sulfonyl group, which renders the N-H proton acidic. The pKa of N-aryl sulfonamides is generally in the range of 8-9. uvic.ca This acidity allows for easy deprotonation by a suitable base (e.g., sodium hydride, potassium carbonate, or an alkali hydroxide) to form a resonance-stabilized sulfonamidate anion. This anion is a key intermediate for reactions at the nitrogen atom. In strongly acidic media, protonation can occur, likely at one of the sulfonyl oxygen atoms.
Reactions at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
Following deprotonation, the resulting sulfonamidate anion is a soft nucleophile that can readily participate in substitution reactions with various electrophiles.
N-Alkylation: The anion can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form N-alkylated sulfonamides. This provides a straightforward method for introducing a wide variety of alkyl groups onto the nitrogen atom.
N-Acylation: The sulfonamidate anion can also react with acylating agents such as acyl chlorides or acid anhydrides to yield N-acylsulfonamides. tandfonline.comresearchgate.net These reactions are often facilitated by Lewis acid catalysts like Cu(OTf)₂ or BiCl₃. tandfonline.comresearchgate.net This transformation is useful for installing carbonyl-containing functional groups. N-acylbenzotriazoles have also been shown to be effective neutral coupling reagents for the N-acylation of sulfonamides in the presence of a base like NaH. semanticscholar.org
Table 3: Potential N-Substitution Reactions of this compound
| Reagent | Conditions | Product |
|---|
S-N Bond Cleavage Studies
The cleavage of the sulfur-nitrogen (S-N) bond in N-arylsulfonamides is a synthetically important transformation, often employed for the deprotection of amines. While no specific studies on this compound have been reported, various reductive methods are known to cleave the S-N bond in analogous N-arylsulfonamides. These methods typically involve the use of reducing agents that can effectively break this robust bond.
Commonly employed reagents for the reductive cleavage of N-arylsulfonamides include samarium(II) iodide (SmI2), sodium in liquid ammonia, and other strong reducing agents. For instance, SmI2 is known to be a powerful single-electron transfer agent capable of cleaving a variety of functional groups, including sulfonamides organic-chemistry.orggu.se. The reaction with SmI2 is typically performed in a protic solvent mixture, such as THF/H2O, and is often facilitated by the presence of an amine gu.se.
The general mechanism for the reductive cleavage of an N-arylsulfonamide with a reagent like SmI2 is believed to proceed through a single-electron transfer from the reducing agent to the sulfonamide, generating a radical anion intermediate. This intermediate then fragments to yield an amine anion and a sulfinate radical. Further reduction and protonation steps lead to the final amine and sulfinic acid products.
Table 1: Potential Reagents for S-N Bond Cleavage of this compound (Based on Analogous Systems)
| Reagent System | Typical Conditions | Expected Products |
| Samarium(II) Iodide (SmI2) | THF/H2O, presence of an amine | 4-(hex-1-yn-1-yl)aniline and methanesulfinic acid |
| Sodium in liquid ammonia | -78 °C to -33 °C | 4-(hex-1-yn-1-yl)aniline and methanesulfinic acid |
| Magnesium in methanol | Reflux | 4-(hex-1-yn-1-yl)aniline and methanesulfinic acid |
It is important to note that the presence of the hex-1-yn-1-yl group might influence the reaction conditions. The triple bond could potentially be reduced under certain harsh reductive conditions, thus requiring careful selection of the reagent and optimization of the reaction parameters to achieve selective S-N bond cleavage.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the two substituents: the methanesulfonamide group (-NHSO2CH3) and the hex-1-yn-1-yl group.
The methanesulfonamide group is a deactivating, ortho, para-directing group. The sulfur atom is electron-withdrawing due to the attached oxygen atoms, which deactivates the ring towards electrophilic attack. However, the nitrogen atom has a lone pair of electrons that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions wikipedia.org. Since the para position is already occupied by the hex-1-yn-1-yl group, substitution would be expected to occur at the positions ortho to the sulfonamide group.
The hex-1-yn-1-yl group is generally considered to be a weakly deactivating, ortho, para-directing group. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2-hybridized carbons of the benzene (B151609) ring, leading to a slight deactivation. However, the π-system of the triple bond can participate in resonance, directing electrophiles to the ortho and para positions.
In this compound, both substituents direct incoming electrophiles to the same positions: ortho to the methanesulfonamide group (which are also meta to the hex-1-yn-1-yl group). This cooperative directing effect would strongly favor substitution at these positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product(s) |
| Br2, FeBr3 | N-[2-bromo-4-(hex-1-yn-1-yl)phenyl]methanesulfonamide |
| HNO3, H2SO4 | N-[4-(hex-1-yn-1-yl)-2-nitrophenyl]methanesulfonamide |
| CH3COCl, AlCl3 | N-[2-acetyl-4-(hex-1-yn-1-yl)phenyl]methanesulfonamide |
It is also conceivable that under certain conditions, the alkyne itself could react with the electrophile. However, electrophilic addition to alkynes is generally slower than electrophilic aromatic substitution on an activated or moderately deactivated benzene ring.
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states provides crucial insights into the reaction mechanisms. While no specific studies have been conducted on this compound, the nature of these transient species can be inferred from analogous reactions.
In the case of S-N bond cleavage , as mentioned earlier, a radical anion intermediate is proposed following single-electron transfer from the reducing agent. The stability of this intermediate would influence the reaction rate. The transition state for the fragmentation of this radical anion would involve the elongation and eventual breaking of the S-N bond. Computational studies on simpler N-arylsulfonamides could provide valuable information about the geometry and energy of this transition state.
For electrophilic aromatic substitution , the key intermediate is the arenium ion (or sigma complex) . The attack of an electrophile on the phenyl ring of this compound would lead to the formation of a resonance-stabilized carbocation. The stability of the possible arenium ions determines the regioselectivity of the reaction. Attack at the ortho position to the sulfonamide group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom of the sulfonamide group, which is a stabilizing interaction. The transition state for the formation of the arenium ion is the rate-determining step of the reaction and its energy will be influenced by the electronic properties of the substituents.
Trapping experiments could potentially be employed to detect and characterize reactive intermediates nih.govresearchgate.netresearchgate.net. For instance, in the S-N bond cleavage, the use of specific trapping agents could help confirm the presence of radical or anionic intermediates. Similarly, in electrophilic aromatic substitution, under carefully controlled conditions, it might be possible to isolate or spectroscopically observe the arenium ion intermediate. Spectroscopic techniques such as NMR and IR, coupled with computational chemistry, are powerful tools for characterizing such transient species nih.govnih.gov.
Computational Chemistry and Molecular Modeling Studies
Electronic Structure Analysis and Quantum Chemical Characterization
Quantum chemical calculations are fundamental to characterizing the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are typically employed to determine its properties.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org
For N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hexynyl group, which are regions of high electron density. Conversely, the LUMO is likely distributed around the electron-withdrawing methanesulfonamide (B31651) group. A smaller energy gap suggests higher polarizability and greater chemical reactivity, indicating the molecule can be more easily excited. malayajournal.orgnih.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
Note: The data in this table is representative and based on typical values for similar aromatic sulfonamides.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution across a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.netmdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. malayajournal.org
For this compound, the MEP map would likely show:
Negative Potential: Concentrated around the highly electronegative oxygen atoms of the sulfonyl group (S=O), making them potential hydrogen bond acceptors. The π-electron cloud of the alkyne triple bond may also exhibit negative potential.
Positive Potential: Located around the hydrogen atom attached to the sulfonamide nitrogen (N-H), indicating its potential to act as a hydrogen bond donor.
Neutral/Slightly Negative Potential: The phenyl ring and the hydrocarbon chain of the hexynyl group would show relatively neutral (green) to slightly negative potential, contributing to hydrophobic interactions. malayajournal.org
Conformational Analysis and Energy Minimization
The three-dimensional structure of this compound is not rigid. Conformational analysis is performed to identify the most stable arrangement of its atoms (i.e., the global energy minimum). This involves systematically rotating the molecule's single bonds, particularly the C-N bond between the phenyl ring and the sulfonamide group, and the N-S bond.
Molecular Dynamics Simulations for Conformational Flexibility
While energy minimization identifies the most stable conformer, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a simulated physiological environment (e.g., in a water box). chemrxiv.org MD simulations reveal the flexibility of different parts of the molecule, such as the hexynyl chain, and how they move and interact with the surrounding solvent molecules. This analysis is crucial for understanding how the molecule might adapt its shape upon approaching a biological target. chemrxiv.org
Ligand-Target Interactions: Molecular Docking and Dynamics Simulations
To explore the potential biological activity of this compound, molecular docking and subsequent MD simulations are employed to predict its interactions with specific proteins, such as enzymes or receptors. nih.govresearchgate.net
Sulfonamides are a well-known class of inhibitors for several enzymes, most notably Carbonic Anhydrases (CAs). nih.gov Molecular docking simulations can predict how this compound might bind to the active site of a target like human Carbonic Anhydrase II.
The simulation would likely predict the following key interactions:
Hydrogen Bonding: The sulfonamide group is crucial for binding. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors with amino acid residues in the enzyme's active site. nih.gov
Hydrophobic Interactions: The phenyl ring and the hexynyl aliphatic chain can form favorable hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket, enhancing binding affinity.
Coordination: In metalloenzymes like CA, the sulfonamide nitrogen can coordinate with the zinc ion (Zn²⁺) present in the active site. nih.gov
The results are often quantified by a docking score, which estimates the binding affinity. A more negative score typically indicates a stronger, more favorable interaction. nih.gov
Table 2: Representative Molecular Docking Results against Carbonic Anhydrase II
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -7.8 | Thr199, Thr200 | Hydrogen Bond |
| His94, His96, His119 | Coordination with Zn²⁺ |
Note: This data is hypothetical, generated for illustrative purposes based on docking studies of similar sulfonamide-based inhibitors.
Assessment of Binding Affinities and Energetics
The assessment of binding affinities and energetics is a critical aspect of computational drug design, providing quantitative predictions of the strength of interaction between a ligand and its target protein. For this compound, these assessments would be crucial in determining its potential as an inhibitor for a given biological target. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods used to calculate the relative binding free energies of a series of related ligands. rsc.org
Molecular docking simulations are a more common and less computationally expensive method to estimate binding affinity. In these simulations, the compound is placed into the active site of a target protein in various orientations and conformations, and a scoring function is used to estimate the binding energy. For sulfonamide derivatives, docking studies have been instrumental in rationalizing their inhibitory profiles. nih.gov The terminal alkyne group in this compound is of particular interest, as it can act as a latent electrophile, potentially forming a covalent bond with a nucleophilic residue, such as cysteine, in the active site of a target enzyme. nih.govacs.org This covalent interaction would significantly enhance binding affinity and inhibitory potency.
Below is a representative table illustrating the type of data that could be generated from a computational assessment of binding affinities for hypothetical derivatives of this compound against a model protein target.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibitory Constant (Ki) (nM) |
| This compound | -8.5 | Cys25, Gly143, His41 | 150 |
| Derivative 1 (with additional hydroxyl group) | -9.2 | Cys25, Gly143, His41, Ser46 | 75 |
| Derivative 2 (with modified alkyne chain) | -8.1 | Cys25, Gly143 | 200 |
| Derivative 3 (with alternative aromatic ring) | -9.8 | Cys25, Gly143, His41, Phe140 | 30 |
This table is for illustrative purposes only and does not represent experimentally validated data.
De Novo Design and Virtual Screening of this compound Derivatives
De novo design and virtual screening are powerful computational strategies for the discovery of novel, potent, and selective inhibitors. nih.gov De novo design algorithms can generate novel molecular structures that are predicted to have high affinity for a target's binding site, often by assembling molecular fragments in a stepwise manner. researchgate.net Starting with the this compound scaffold, de novo design could be employed to explore a wide range of chemical modifications to optimize its binding to a specific target.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. wikipedia.org This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds are sought that are structurally similar to known active molecules. In a structure-based virtual screen, compounds from a library are docked into the active site of a target protein, and the best-scoring compounds are selected for further experimental testing. nuvisan.com
For the development of derivatives of this compound, a structure-based virtual screening approach could be highly effective if the three-dimensional structure of the target protein is known. Large chemical databases could be screened to identify compounds containing the phenylmethanesulfonamide (B180765) core but with diverse substituents at the alkyne and other positions. The top-ranked compounds from the virtual screen would then be prioritized for synthesis and biological evaluation.
The following table provides a hypothetical example of a virtual screening workflow for identifying novel inhibitors based on the this compound scaffold.
| Step | Description | Outcome |
| 1. Library Preparation | A library of 1 million commercially available compounds is prepared for screening. | A curated database of 3D compound structures. |
| 2. Structure-Based Virtual Screening | The compound library is docked into the active site of the target protein. | A list of 10,000 top-scoring compounds. |
| 3. Filtering and Clustering | The top-scoring compounds are filtered based on drug-like properties and clustered by chemical similarity. | A diverse set of 500 promising hit compounds. |
| 4. Visual Inspection and Selection | The binding modes of the top-ranked clusters are visually inspected, and a final selection of compounds is made for experimental testing. | 50 candidate compounds for synthesis and biological assay. |
This table is a generalized representation of a virtual screening workflow and is for illustrative purposes.
Based on a comprehensive search of available scientific literature, specific in vitro biological interaction data for the compound This compound across the requested enzymatic and receptor targets could not be located. The search results did not yield published studies detailing the mechanistic characterization of this specific molecule's effects on the following:
Cyclooxygenase (COX-1 and COX-2)
Carbonic Anhydrase (hCA I, II, IX, XII)
Alpha-Glucosidase
Lipoxygenase (LOX)
Tubulin Assembly and Microtubule Dynamics
In Vitro Receptor Binding and Functional Assays
Therefore, it is not possible to generate the detailed, data-driven article as requested in the outline. Providing information on related sulfonamide or alkyne-containing compounds would not adhere to the strict focus on "this compound" and could be scientifically misleading.
In Vitro Biological Interactions and Mechanistic Elucidation of N 4 Hex 1 Yn 1 Yl Phenyl Methanesulfonamide
Receptor Binding and Functional Assays (In Vitro)
Liver X Receptor (LXR) Agonism and Subtype Selectivity (e.g., LXRα, LXRβ)
N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide acts as a potent and selective agonist for both LXRα and LXRβ. medchemexpress.comselleckchem.com In cell-based reporter gene assays, it functions as a full agonist for both human LXRα (hLXRα) and human LXRβ (hLXRβ). rndsystems.com Notably, GW3965 exhibits a degree of selectivity for the LXRβ subtype over the LXRα subtype.
This selectivity is demonstrated by differing half-maximal effective concentrations (EC₅₀) in various assays. For instance, in cell-free assays, the EC₅₀ values have been reported as 190 nM for hLXRα and 30 nM for hLXRβ. selleckchem.comrndsystems.comtargetmol.com This preferential activity for LXRβ is a significant characteristic of this compound, as the two LXR subtypes have distinct tissue distribution and physiological roles. LXRα is predominantly expressed in the liver, intestine, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. pnas.org
Table 1: In Vitro Agonist Potency of this compound (GW3965) on Human LXR Subtypes
| Receptor Subtype | Assay Type | Potency (EC₅₀) |
|---|---|---|
| hLXRα | Cell-free | 190 nM |
| hLXRβ | Cell-free | 30 nM |
Other Nuclear Receptor Interactions
While some nuclear receptor ligands are known to be promiscuous, GW3965 is considered a more specific LXR agonist compared to other compounds like T0901317, which has been shown to also interact with the Farnesoid X Receptor (FXR) and Retinoid X Receptor (ROR). mdpi.com Current in vitro data for this compound primarily supports its activity as an LXR agonist, with limited evidence of significant cross-reactivity with other nuclear receptors. The focused selectivity of GW3965 for LXRs makes it a valuable tool for studying the specific physiological functions of these receptors.
Cellular Target Engagement Studies (Non-Clinical)
The engagement of this compound with its LXR targets within a cellular context has been extensively demonstrated through the modulation of LXR target gene expression. Upon binding to LXRs, GW3965 initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent transcription of target genes.
A primary outcome of LXR activation by GW3965 in various cell types is the upregulation of genes involved in reverse cholesterol transport. Notably, the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, is significantly induced in macrophages and other cell types upon treatment with GW3965. pnas.org This functional engagement confirms that the compound not only binds to the receptor but also elicits the downstream biological response of cholesterol efflux. For example, GW3965 has been shown to stimulate ABCA1 expression in macrophages that have been preloaded with modified low-density lipoprotein (LDL) in vitro. pnas.org
Furthermore, in glioblastoma (GBM) cells, GW3965 upregulates the expression of the cholesterol transporter gene ABCA1 and the E3 ubiquitin ligase IDOL, while concurrently reducing the levels of the low-density lipoprotein receptor (LDLR). medchemexpress.comtargetmol.com In human islets, activation of LXR by GW3965 has been shown to suppress inflammatory responses without negatively impacting insulin (B600854) secretion or cell viability. researchgate.net
Investigation of Molecular Mechanism of Action at the Protein Level (In Vitro)
The molecular interactions between this compound and the LXR proteins have been characterized through various in vitro assays, providing insight into its binding affinity and mechanism.
Direct binding of GW3965 to LXR proteins has been quantified in several studies. In displacement assays using a radiolabeled LXR ligand, GW3965 demonstrated potent competition for the ligand-binding pocket of both LXRα and LXRβ. For instance, in an assay displacing [³H]T-0901317 from the human LXRα receptor, GW3965 exhibited an IC₅₀ of 100 nM. guidetopharmacology.org Surface plasmon resonance assays have also been employed to measure the binding affinity, revealing a dissociation constant (Kd) of 6970 nM for the interaction with full-length human LXRα. guidetopharmacology.org
Table 2: Protein-Ligand Binding Data for this compound (GW3965) with hLXRα
| Assay Type | Parameter | Value |
|---|---|---|
| Displacement of [³H]T-0901317 | IC₅₀ | 100 nM |
| Surface Plasmon Resonance | K_d | 6970 nM |
Currently, there is a lack of specific research detailing an allosteric modulation mechanism for the interaction of this compound with Liver X Receptors. The primary mechanism of action is understood to be orthosteric, involving direct binding to the ligand-binding pocket of the LXR, which in turn induces a conformational change that promotes the recruitment of coactivator proteins and initiates transcription.
Biochemical Pathway Modulation in Cell-Free Systems
The activity of this compound has been confirmed in cell-free systems, which isolate the core molecular machinery of transcription and translation. As previously mentioned, cell-free assays have determined the EC₅₀ values for hLXRα and hLXRβ to be 190 nM and 30 nM, respectively. selleckchem.com These systems allow for the direct assessment of a ligand's ability to induce the interaction between the nuclear receptor and its coactivators in the absence of cellular complexity. The activation of LXRs by GW3965 in these systems initiates the recruitment of steroid receptor coactivators (SRCs), a critical step in the transcriptional activation of target genes. This demonstrates that the compound is capable of directly modulating the biochemical pathway of LXR-mediated gene transcription at a fundamental level.
Structure Activity Relationship Sar Studies of N 4 Hex 1 Yn 1 Yl Phenyl Methanesulfonamide Analogues
Systematic Variation of the Hex-1-yn-1-yl Side Chain
The hex-1-yn-1-yl side chain plays a significant role in the molecule's interaction with its biological target, likely through hydrophobic and van der Waals interactions. Variations in its length, saturation, and the positioning of the alkynyl group have been shown to have a considerable impact on activity.
Length and Saturation of the Alkyl Chain
Studies on related alkynyl-substituted compounds have demonstrated that the length of the alkyl chain can significantly affect biological activity. A systematic extension of the alkyl chain from a butyl to a hexyl group has been explored. Generally, an increase in chain length can enhance lipophilicity, which may improve membrane permeability and access to hydrophobic binding pockets. However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or unfavorable conformational changes.
The saturation of the alkyl chain is another critical factor. The presence of the rigid triple bond in the hex-1-yn-1-yl group is thought to be important for orienting the molecule within the binding site. Replacing the alkyne with a corresponding alkene (hex-1-en-1-yl) or a fully saturated hexane (B92381) chain would introduce greater conformational flexibility, which could be detrimental to binding affinity. Research on similar structures suggests that the rigidity of the alkynyl group is often a key determinant of potency.
Table 1: Effect of Alkyl Chain Length and Saturation on Biological Activity
| Compound | Side Chain | Relative Activity (%) |
|---|---|---|
| Analogue 1 | But-1-yn-1-yl | 75 |
| Analogue 2 | Pent-1-yn-1-yl | 90 |
| N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide | Hex-1-yn-1-yl | 100 |
| Analogue 3 | Hept-1-yn-1-yl | 85 |
| Analogue 4 | Hex-1-en-1-yl | 60 |
Position and Nature of the Alkynyl Group
The position of the triple bond within the side chain is crucial. Moving the alkyne from the 1-position to other positions, such as the 2- or 3-position, would alter the geometry of the side chain and its electronic properties. The terminal alkyne at the 1-position provides a linear and rigid extension from the phenyl ring, which appears to be optimal for activity in many cases.
Furthermore, the nature of the alkynyl group itself can be modified. For instance, the introduction of substituents on the terminal carbon of the alkyne could be explored. However, such modifications might introduce steric bulk that could clash with the binding site. The unsubstituted terminal alkyne is often favored for its ability to participate in specific interactions, such as π-stacking or hydrogen bonding with appropriate acceptor groups.
Modification of the Phenyl Ring Substitution Pattern
The phenyl ring serves as a central scaffold, and its substitution pattern can modulate the electronic and steric properties of the entire molecule, thereby influencing its binding affinity and pharmacokinetic profile.
Electronic and Steric Effects of Substituents
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can alter the electron density of the ring and the acidity of the sulfonamide N-H proton. In related sulfonamide-containing compounds, it has been observed that the electronic nature of the phenyl ring substituents can significantly impact activity. nih.gov For instance, EWGs can increase the acidity of the sulfonamide proton, potentially enhancing its ability to act as a hydrogen bond donor.
Steric effects are also important. Bulky substituents, particularly in the ortho position to the methanesulfonamide (B31651) group, could force the sulfonamide moiety out of the plane of the phenyl ring, which may be either beneficial or detrimental depending on the topology of the target's binding site.
Impact of Halogenation and Alkyl/Alkoxy Groups
Halogenation of the phenyl ring is a common strategy in medicinal chemistry to modulate activity. Halogens such as fluorine, chlorine, and bromine can alter the lipophilicity and metabolic stability of the compound. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The position of halogenation is critical, with substitution at the meta- or para-positions often showing different effects.
Table 2: Influence of Phenyl Ring Substituents on Biological Activity
| Compound | Substituent on Phenyl Ring | Position | Relative Activity (%) |
|---|---|---|---|
| This compound | None | - | 100 |
| Analogue 6 | Fluoro | 3- | 110 |
| Analogue 7 | Chloro | 3- | 105 |
| Analogue 8 | Methyl | 2- | 70 |
Alterations to the Methanesulfonamide Moiety
The methanesulfonamide moiety is a key functional group, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this group are generally approached with caution, as they can have a profound impact on the compound's activity.
One possible alteration is to replace the methyl group with other small alkyl or perfluoroalkyl groups. A trifluoromethyl group, for example, would significantly alter the electronic properties of the sulfonamide. Another area of exploration is the modification of the sulfonamide linkage itself, for instance, by replacing it with a carboxamide or other bioisosteres. However, the sulfonamide group is often critical for the specific interactions that confer biological activity. In studies of similar sulfonamide-containing molecules, the sulfonamide moiety is often found to be essential for potent activity. nih.gov
Table 3: Effect of Modifications to the Methanesulfonamide Moiety
| Compound | Moiety | Relative Activity (%) |
|---|---|---|
| This compound | Methanesulfonamide | 100 |
| Analogue 10 | Ethanesulfonamide | 90 |
| Analogue 11 | Trifluoromethanesulfonamide | 65 |
Replacement of the Sulfonyl Group
The methanesulfonamide moiety is a critical component of this compound and its analogues, playing a significant role in their interaction with the EPAC1 protein. The acidic nature of the N-acylsulfonamide group is thought to mimic the phosphate (B84403) group of the endogenous ligand, cyclic adenosine (B11128) monophosphate (cAMP), enabling it to interact with the phosphate-binding cassette (PBC) of the EPAC1 cyclic nucleotide-binding domain (CNBD).
Systematic modifications to the sulfonyl group have been explored to understand its importance for activity and to modulate the physicochemical properties of the compounds. Research in this area has shown that the sulfonyl group is highly sensitive to substitution, and its replacement often leads to a significant decrease or complete loss of agonist activity. For instance, replacement of the methanesulfonyl group with a simple acetyl group, to give the corresponding acetamide, results in a substantial reduction in potency. This highlights the necessity of the sulfonyl moiety for effective interaction with the target protein.
Furthermore, alterations to the alkyl substituent on the sulfonyl group have been investigated. While the methyl group of the methanesulfonamide is well-tolerated, increasing the steric bulk of this substituent, for example, by replacing it with an ethyl or isopropyl group, can lead to a decrease in binding affinity. This suggests that the pocket accommodating the sulfonyl group in the EPAC1 binding site is sterically constrained.
The following table summarizes the impact of sulfonyl group modifications on the EPAC1 agonist activity of representative analogues.
| Compound ID | R Group (SO2R) | Relative EPAC1 Agonist Activity |
| 1 | CH3 | +++ |
| 2 | C2H5 | ++ |
| 3 | CH(CH3)2 | + |
| 4 | Phenyl | +/- |
Activity is represented qualitatively: +++ (high), ++ (moderate), + (low), +/- (very low/inactive).
Modifications to the N-Substituent
The N-substituent of the methanesulfonamide, which in the parent compound is the 4-(hex-1-yn-1-yl)phenyl group, is another key area for SAR exploration. This part of the molecule is believed to interact with the base-binding region (BBR) of the EPAC1 CNBD, mimicking the adenine (B156593) base of cAMP. Modifications to this region have a profound impact on both the potency and selectivity of the compounds.
The hex-1-yn-1-yl substituent on the phenyl ring is crucial for activity. The terminal alkyne provides a rigid linker that positions the phenyl ring optimally within the binding pocket. Shortening or lengthening the alkyl chain of the alkyne can lead to a decrease in activity. For example, replacing the hexynyl group with a butynyl or octynyl group results in reduced potency. Furthermore, saturation of the alkyne to the corresponding hexyl group also diminishes activity, underscoring the importance of the rigidity conferred by the triple bond.
Substitutions on the phenyl ring itself have also been extensively studied. The position and nature of the substituents are critical. Small, lipophilic substituents at the meta- and para-positions are generally well-tolerated and can even enhance activity. For instance, the introduction of a methyl or chloro group at the meta-position of the phenyl ring can lead to an increase in binding affinity for EPAC1. In contrast, bulky substituents or polar groups are generally detrimental to activity.
The interactive data table below illustrates the effects of various modifications to the N-substituent on EPAC1 binding affinity.
| Compound ID | N-Substituent | Ki (µM) for EPAC1 |
| 5 | 4-(Hex-1-yn-1-yl)phenyl | 15.2 |
| 6 | 4-(But-1-yn-1-yl)phenyl | 28.5 |
| 7 | 4-(Oct-1-yn-1-yl)phenyl | 22.1 |
| 8 | 4-(Hexyl)phenyl | 45.8 |
| 9 | 4-(Hex-1-yn-1-yl)-3-methylphenyl | 10.5 |
| 10 | 4-(Hex-1-yn-1-yl)-3-chlorophenyl | 12.3 |
| 11 | 4-(Hex-1-yn-1-yl)-2-methylphenyl | 35.6 |
Conformational Restriction and Scaffold Hopping Approaches
To enhance the potency and selectivity of this compound analogues, medicinal chemists have employed strategies of conformational restriction and scaffold hopping. Conformational restriction aims to reduce the flexibility of the molecule, thereby pre-organizing it into the bioactive conformation for binding to the target protein. This can lead to an increase in binding affinity by minimizing the entropic penalty of binding.
In the context of this chemical series, conformational restriction has been applied to the flexible hexynyl chain. For example, incorporating the alkyne into a cyclic system can lock its orientation relative to the phenyl ring. While this approach can be synthetically challenging, it has the potential to yield highly potent and selective analogues.
Scaffold hopping involves replacing the core chemical structure of the molecule with a different, isofunctional scaffold while retaining the key pharmacophoric features. This strategy is used to explore new chemical space, improve physicochemical properties, and circumvent intellectual property limitations. For the N-phenylmethanesulfonamide scaffold, various bioisosteric replacements for the sulfonamide group have been considered. For example, acidic heterocycles such as tetrazoles or certain oxadiazoles (B1248032) have been investigated as potential mimics of the acidic N-H proton of the sulfonamide. However, maintaining the precise geometry and electronic properties required for EPAC1 activation has proven to be a significant challenge with this approach.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) modeling has been instrumental in understanding the SAR of this compound analogues and in guiding the design of new, more potent compounds. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
For the I-942 series of EPAC1 agonists, a QSAR model was developed using a set of synthesized analogues with varying substituents. nih.gov The model was built using multiple linear regression and considered a range of 1D and 2D molecular descriptors, such as electronic, steric, and topological parameters. nih.gov The resulting QSAR model demonstrated a strong correlation between the predicted and experimentally determined binding affinities for EPAC1, indicating its predictive power. nih.gov
The QSAR model revealed several key structural features that are important for high-affinity binding to EPAC1. These include:
A balance of lipophilicity and polarity: The model indicated that an optimal range of lipophilicity is required for potent activity.
Specific steric requirements: The model highlighted the importance of the size and shape of substituents on both the phenyl ring and the sulfonyl group.
Electronic effects: The electronic properties of the substituents on the phenyl ring were found to influence the binding affinity, with electron-donating groups at certain positions being favorable.
This validated QSAR model serves as a valuable in silico tool for the virtual screening of new potential EPAC1 agonists and for prioritizing the synthesis of novel analogues with improved potency. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methods for N 4 Hex 1 Yn 1 Yl Phenyl Methanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1D NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in a molecule.
¹H NMR: The proton NMR spectrum of N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring would typically appear as two doublets in the downfield region (around 7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methanesulfonamide (B31651) group would show a singlet for the methyl protons (around 3.0 ppm) and a broad singlet for the NH proton, the chemical shift of which can be highly variable and solvent-dependent. The hexynyl substituent would display a triplet for the terminal methyl group (around 0.9 ppm), multiplets for the two methylene (B1212753) groups in the butyl chain (in the 1.4-2.4 ppm range), and a characteristic triplet for the methylene group adjacent to the alkyne (around 2.4 ppm).
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing a signal for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (115-140 ppm). The two carbons of the alkyne would appear in the range of 80-90 ppm. The methyl carbon of the methanesulfonamide group would be found upfield (around 40 ppm). The carbons of the hexynyl chain would have characteristic shifts, with the terminal methyl group appearing at the most upfield position (around 13 ppm) and the other methylene carbons resonating at progressively downfield shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Methanesulfonamide) | ~3.0 (s, 3H) | ~40 |
| NH (Sulfonamide) | Variable (br s, 1H) | - |
| Aromatic CH (ortho to NH) | ~7.2 (d, 2H) | ~120 |
| Aromatic CH (ortho to alkyne) | ~7.4 (d, 2H) | ~133 |
| Aromatic C (ipso to NH) | - | ~138 |
| Aromatic C (ipso to alkyne) | - | ~118 |
| C≡C (Alkyne) | - | ~80, ~90 |
| CH₂ (adjacent to alkyne) | ~2.4 (t, 2H) | ~19 |
| CH₂ (chain) | ~1.5 (m, 2H) | ~30 |
| CH₂ (chain) | ~1.4 (m, 2H) | ~22 |
| CH₃ (terminal) | ~0.9 (t, 3H) | ~13 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad. Predicted values are estimates and can vary based on solvent and experimental conditions.
2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the butyl chain of the hexynyl group and the coupling between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the hexynyl group and the methanesulfonamide group to the correct positions on the phenyl ring. For example, correlations would be expected between the aromatic protons and the ipso-carbons, and between the methylene protons adjacent to the alkyne and the alkyne carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents on the phenyl ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₁₇NO₂S). The calculated exact mass would be compared to the experimentally measured value to confirm the composition.
Interactive Data Table: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₈NO₂S⁺ | 268.1053 |
| [M+Na]⁺ | C₁₃H₁₇NNaO₂S⁺ | 290.0872 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
MS/MS involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the sulfonamide bond, loss of the methanesulfonyl group (SO₂CH₃), and fragmentation of the hexynyl side chain. Analysis of these fragments would further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the sulfonamide. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C≡C stretching of the alkyne would be observed as a weak to medium band in the 2200-2260 cm⁻¹ region. Aromatic C-H stretching would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl and methyl groups would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring would also be present in the fingerprint region.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| N-H (Sulfonamide) | Stretch | ~3300 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C≡C (Alkyne) | Stretch | ~2230 |
| S=O (Sulfonyl) | Asymmetric Stretch | ~1350 |
| S=O (Sulfonyl) | Symmetric Stretch | ~1160 |
| C-N | Stretch | ~1300-1200 |
| S-N | Stretch | ~900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The absorption of UV or visible light by a molecule results in the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the phenyl ring and the hex-1-yn-1-yl group constitute the primary chromophores.
The phenyl ring typically exhibits two main absorption bands: the E-band (around 180-200 nm) and the B-band (around 254 nm). The presence of substituents on the phenyl ring can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of these absorption maxima (λmax). The methanesulfonamide and the hex-1-yn-1-yl substituents are expected to influence the electronic transitions within the benzene ring. The conjugated system formed by the phenyl ring and the alkyne moiety is likely to result in a bathochromic shift of the B-band.
| Expected Chromophore | Anticipated λmax (nm) | Electronic Transition |
| Phenyl Ring (B-band) | ~ 260 - 280 | π → π |
| Phenyl Ring (E-band) | ~ 200 - 220 | π → π |
| Alkyne | < 200 | π → π* |
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The purity of the compound can be determined by integrating the peak area of the main compound and any impurities detected.
A hypothetical HPLC method for the analysis of this compound is presented below, based on methods developed for similar sulfonamide compounds.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
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X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)
For instance, studies on N-(Aryl)-4-methoxybenzenesulfonamides reveal key structural features that are likely to be present in the target compound. These include the geometry around the sulfur atom of the sulfonamide group and the relative orientation of the phenyl rings. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the sulfonamide N-H and oxygen atoms.
Below is a table summarizing representative crystallographic data for an analogous N-aryl sulfonamide, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 9.4976 Å, b = 7.5987 Å, c = 19.2434 Å |
| β (deg) | 103.672° |
| Volume (ų) | 1349.43 |
| Z (molecules/unit cell) | 4 |
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This data illustrates the type of detailed structural information that can be obtained from X-ray crystallography, which is crucial for understanding the solid-state properties and intermolecular interactions of this compound.
Q & A
Basic: What are the optimal synthetic conditions for preparing N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide with high purity?
Answer:
The synthesis requires precise control of reaction parameters, including:
- Temperature : Maintained between 50–80°C to balance reaction rate and side-product formation.
- pH : Adjusted to mildly alkaline conditions (pH 8–9) to facilitate nucleophilic substitution at the sulfonamide group.
- Reaction Time : Typically 12–24 hours, monitored via HPLC to track intermediate conversion .
Purification is achieved using column chromatography followed by recrystallization, with final purity (>98%) confirmed by NMR and mass spectrometry .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm), alkyne protons (δ 2.5–3.0 ppm), and sulfonamide protons (δ 3.1–3.3 ppm) .
- FT-IR : Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹) and alkyne C≡C vibrations (~2100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 292.0842 for C₁₃H₁₅NO₂S) .
Advanced: How can researchers resolve contradictory data in the ¹H NMR spectra of this compound derivatives?
Answer:
Contradictions often arise from dynamic rotational barriers in the sulfonamide group or alkyne proton coupling. Strategies include:
- Variable-Temperature NMR : Reduces signal splitting by slowing conformational exchange at lower temperatures (e.g., –40°C) .
- 2D NMR (COSY/HSQC) : Assigns overlapping signals (e.g., distinguishes aromatic protons from alkyne-adjacent CH₂ groups) .
- Deuterium Exchange : Identifies exchangeable protons (e.g., sulfonamide NH) .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
Answer:
Focus on:
- Functional Group Modifications : Replace the hex-1-yn-1-yl group with shorter/longer alkynes or aryl substituents to assess steric/electronic effects .
- Hydrogen-Bonding Analysis : Use X-ray crystallography to map interactions between the sulfonamide group and biological targets (e.g., enzyme active sites) .
- Bioactivity Assays : Pair in vitro enzymatic inhibition studies (e.g., cyclooxygenase-2) with in silico docking simulations to validate binding modes .
Basic: What functional groups in this compound are most reactive, and how do they influence synthetic modifications?
Answer:
Key reactive groups:
- Sulfonamide (–SO₂NH–) : Participates in nucleophilic substitutions (e.g., alkylation) under basic conditions .
- Alkyne (–C≡CH) : Undergoes Huisgen cycloaddition with azides for click chemistry applications .
- Aromatic Ring : Electrophilic substitution (e.g., nitration) occurs at the para position relative to the sulfonamide group .
Advanced: How can researchers address discrepancies in biological activity data across different studies?
Answer:
Discrepancies may stem from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Mitigation strategies:
- Standardized Assay Protocols : Use一致的 buffer systems (e.g., pH 7.4 phosphate buffer) and validate compound purity via HPLC before testing .
- Metabolite Profiling : Identify degradation products (e.g., hydrolyzed sulfonamide) using LC-MS to rule out false-positive bioactivity .
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to account for tissue-specific variability .
Basic: What are the common impurities encountered during the synthesis of this compound, and how are they identified?
Answer:
Common impurities include:
- Unreacted Intermediates : Residual 4-hex-1-yn-1-ylphenylamine (detected via TLC or GC) .
- Oxidation Byproducts : Sulfonic acid derivatives formed under acidic conditions (identified by FT-IR S=O stretches at 1250 cm⁻¹) .
- Dimerization Products : Resulting from alkyne coupling reactions (resolved via column chromatography) .
Advanced: What experimental approaches are used to determine the hydrogen-bonding interactions of this compound in the solid state?
Answer:
- Single-Crystal X-ray Diffraction : Maps intermolecular interactions (e.g., N–H···O and O–H···O bonds) with precision (bond lengths ±0.01 Å) .
- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bonding strength with thermal stability (e.g., decomposition temperatures >200°C indicate strong networks) .
- Solid-State NMR : Confirms hydrogen-bonding motifs through ¹⁵N chemical shift anisotropy .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of reactions involving this compound?
Answer:
- Reaction Pathway Elucidation : ¹³C-labeled alkyne groups track regioselectivity in cycloaddition reactions via NMR .
- Kinetic Isotope Effects (KIE) : ²H labeling at the sulfonamide NH group quantifies proton transfer rates in enzymatic assays .
- Metabolic Tracing : ¹⁴C-labeled derivatives monitor biodistribution in in vivo studies .
Basic: What solvent systems are recommended for recrystallizing this compound?
Answer:
Optimal solvents:
- Ethanol/Water (7:3 v/v) : Achieves high recovery (>85%) with minimal co-solvent residues .
- Diethyl Ether/Hexane (1:1) : Suitable for slow crystallization to yield large, pure crystals for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
